molecular formula C8H8ClN3O B181874 5-Phenyl-1,3,4-oxadiazol-2-amine hydrochloride CAS No. 1905-75-5

5-Phenyl-1,3,4-oxadiazol-2-amine hydrochloride

Cat. No.: B181874
CAS No.: 1905-75-5
M. Wt: 197.62 g/mol
InChI Key: APGIIVSHRRCAPU-UHFFFAOYSA-N
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Description

5-Phenyl-1,3,4-oxadiazol-2-amine hydrochloride is a chemical compound with the molecular formula C8H8ClN3O It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The role of 5-Phenyl-1,3,4-oxadiazol-2-amine hydrochloride in biochemical reactions is not well-documented in the literature. The compound’s structure suggests potential interactions with various biomolecules. The oxadiazole ring in the compound has almost identical C-O and C=N bond lengths , which could influence its interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

Similar compounds have shown significant anticancer activity , suggesting that this compound may also influence cell function, cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The compound’s structure, particularly the oxadiazole ring, suggests potential binding interactions with biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of thiosemicarbazides. A common method includes the use of tosyl chloride and pyridine as mediators . Another approach involves the reaction between different Boc and Cbz-Nα-protected amino acid hydrazides with isoselenocyanato esters via cyclodeselenization .

Industrial Production Methods

While specific industrial production methods for 5-Phenyl-1,3,4-oxadiazol-2-amine hydrochloride are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: 1,3-dibromo-5,5-dimethylhydantoin, iodine.

    Reducing Agents: Sodium borohydride.

    Solvents: Ethanol, tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various substituted oxadiazoles, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

5-Phenyl-1,3,4-oxadiazol-2-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-1,3,4-oxadiazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and potential for interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-phenyl-1,3,4-oxadiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O.ClH/c9-8-11-10-7(12-8)6-4-2-1-3-5-6;/h1-5H,(H2,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITDIAUDQFMLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1905-75-5
Record name NSC18327
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenyl-1,2,5-oxadiazol-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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